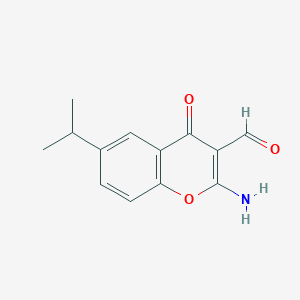

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIFIVCMZHKOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506961 | |

| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-82-6 | |

| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

Compound Identifier: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde CAS Number: 68301-82-6[1][2]

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and synthetic utility of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. The document delineates its physicochemical characteristics, provides a validated synthetic framework, explores its spectroscopic signature, and discusses its reactivity and potential as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Chromene Scaffold

Chromenes, heterocyclic compounds formed by the fusion of a benzene and a pyran ring, represent a "privileged scaffold" in medicinal chemistry.[3] This structural motif is a cornerstone in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[4] The versatility of the chromene core allows for substitutions that modulate its pharmacological profile, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6][7][8][9] The subject of this guide, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, is a functionalized derivative poised for further chemical exploration and drug discovery efforts.

Physicochemical and Structural Properties

The fundamental chemical and physical properties of the title compound are critical for its handling, formulation, and integration into experimental workflows. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| CAS Number | 68301-82-6 | [1][2] |

| Density | 1.304 g/cm³ | [1] |

| Boiling Point | 418.9 °C at 760 mmHg | [1] |

| IUPAC Name | 2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | [2] |

| Synonyms | 2-Amino-6-isopropyl-4-oxo-4H-benzopyran-3-carboxaldehyde | [2] |

The structure features a chromen-4-one (chromone) core, which is substituted at the 2-position with an amine group, at the 3-position with a formyl (carbaldehyde) group, and at the 6-position with an isopropyl group. This unique combination of functional groups imparts specific reactivity and potential for diverse chemical transformations.

Synthesis and Mechanistic Insights

The synthesis of 2-amino-4H-chromene derivatives is efficiently achieved through one-pot, multi-component reactions (MCRs), a strategy celebrated for its atom economy and operational simplicity.[7][9] This approach allows for the rapid assembly of structurally diverse molecules from simple precursors.[7]

Proposed Synthetic Protocol: Multi-Component Reaction

A plausible and efficient route to synthesize 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde involves the condensation of a substituted salicylaldehyde (or equivalent phenol), malononitrile, and an appropriate aldehyde, often catalyzed by a base like piperidine or an organocatalyst.[8][9] For the title compound, a Vilsmeier-Haack type formylation followed by cyclization is a standard method for producing chromone-3-carbaldehydes.[4][10]

Step-by-Step Methodology:

-

Vilsmeier-Haack Reagent Formation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) with stirring.

-

Formylation: To the prepared Vilsmeier-Haack reagent, add the precursor 2-amino-6-isopropyl-4-oxo-4H-chromene. The reaction mixture is typically stirred at room temperature before being heated to facilitate the electrophilic substitution at the C-3 position.

-

Work-up: After completion (monitored by TLC), the reaction is quenched by pouring it onto crushed ice. The mixture is then neutralized with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure product.

Caption: General workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

The structural elucidation of organic compounds relies on a suite of modern analytical techniques.[11][12] For 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, the following spectroscopic data would be expected to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. Key resonances would include: a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (δ ≈ 10.0-10.3 ppm), signals for the aromatic protons on the benzene ring, a signal for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent. The amino protons (-NH₂) would likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would validate the carbon skeleton. Diagnostic peaks would include the carbonyl carbon of the aldehyde (δ ≈ 187-189 ppm), the ketone carbon at C-4 of the chromone ring, and distinct signals for the aromatic and aliphatic carbons, including those of the isopropyl group.[13]

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the aldehyde and the ketone, and C=C stretching vibrations from the aromatic and pyran rings.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 231.25. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₃NO₃.[14]

Reactivity and Potential for Derivatization

The title compound is a versatile synthetic intermediate due to the presence of three key reactive sites: the amino group, the carbaldehyde group, and the chromene core. This multi-functional nature allows for its use as a scaffold in combinatorial chemistry to generate libraries of novel compounds.

-

Reactions of the Aldehyde Group: The formyl group is a gateway to numerous transformations.

-

Oxidation: It can be oxidized to the corresponding carboxylic acid, a key intermediate for amide and ester synthesis.[15]

-

Reduction: Reduction converts the aldehyde to a primary alcohol, which can be further functionalized.[15]

-

Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile, thiazolidine-2,4-dione) or amines/hydrazines to form Schiff bases, hydrazones, and other heterocyclic systems.[4][16]

-

-

Reactions of the Amino Group: The nucleophilic amino group can participate in:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.

-

Caption: Key reactivity pathways for chemical derivatization.

Biological and Pharmacological Context

While specific biological data for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is not extensively documented in public literature, the broader class of 2-amino-4H-chromenes has attracted significant attention for its diverse pharmacological activities.[8][9]

-

Anticancer Activity: Numerous studies have shown that 2-amino-chromene derivatives exhibit potent cytotoxic effects against various cancer cell lines.[9][15] Some analogs are suggested to act by disrupting microtubule formation, similar to established anticancer agents.[15]

-

Antimicrobial Properties: The chromene scaffold is associated with significant antibacterial and antifungal activity.[3][6][7][9] The ability to readily synthesize a wide range of derivatives makes this class of compounds promising for the development of new antimicrobial agents to combat resistant pathogens.[6][7]

The presence of the isopropyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability, a key consideration in drug design. The aldehyde and amino functionalities provide handles for creating prodrugs or for conjugation to targeting moieties, further expanding the therapeutic potential of this scaffold.

References

-

2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde . (2024). ChemSrc. Retrieved from [Link]

-

Physicochemical properties of the selected compounds 2a-2g . ResearchGate. Retrieved from [Link]

-

Physical properties and spectral data for Chromene Compounds (4a-h) . ResearchGate. Retrieved from [Link]

-

Saeed, A., et al. (2023). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances. Retrieved from [Link]

-

Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes . University of Venda. Retrieved from [Link]

-

Physicochemical Characteristics of Compounds 4-12 . ResearchGate. Retrieved from [Link]

-

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde . PubChem, National Institutes of Health. Retrieved from [Link]

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives . IslandScholar. Retrieved from [Link]

-

Santos, C. M. M., et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Retrieved from [Link]

-

Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity . Indian Academy of Sciences. Retrieved from [Link]

-

Mhlongo, N. N., et al. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. Molecules. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds . IntechOpen. Retrieved from [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst . RSC Publishing. Retrieved from [Link]

-

Assirey, E. A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Retrieved from [Link]

-

Assirey, E. A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC, National Institutes of Health. Retrieved from [Link]

-

Synthesis of 2-amino-4H-chromenes under sonic condition . ResearchGate. Retrieved from [Link]

-

Analytical techniques – Knowledge and References . Taylor & Francis Online. Retrieved from [Link]

-

An expeditious and green approach for the synthesis of 2-amino-4H-chromenes using a catalyst of natural origin . ResearchGate. Retrieved from [Link]

-

Castillo, J., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Retrieved from [Link]

-

Chemical Properties of Chromone-3-carboxaldehyde (CAS 17422-74-1) . Cheméo. Retrieved from [Link]

-

3-Formyl-6-isopropylchromone . PubChem, National Institutes of Health. Retrieved from [Link]

Sources

- 1. 2-AMINO-6-ISOPROPYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 2-AMINO-6-ISOPROPYL-4-OXO-4H-BENZOPYRAN-3-CARBOXALDEHYDE | 68301-82-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]

- 5. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. islandscholar.ca [islandscholar.ca]

- 7. ias.ac.in [ias.ac.in]

- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 9. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | 68301-75-7 | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (CAS 68301-82-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, a heterocyclic compound belonging to the pharmacologically significant chromene family. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues and established chemical principles to present its core chemical identity, a plausible and detailed synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential within medicinal chemistry and drug development. The guide is structured to provide both foundational knowledge and practical, field-proven insights for researchers working with chromene scaffolds.

Introduction: The Chromene Scaffold and the Significance of the Title Compound

The 4H-chromene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Compounds incorporating the chromene moiety have demonstrated pharmacological potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The specific molecule, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, combines several key pharmacophores:

-

The 2-amino-4-oxo-chromene core: This arrangement is a known contributor to various biological activities. The amino group at the 2-position and the carbonyl at the 4-position are crucial for interactions with biological targets.

-

The 3-carbaldehyde group: This reactive aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of Schiff bases, hydrazones, and other derivatives to explore structure-activity relationships (SAR). It can also directly contribute to the molecule's biological profile.[5]

-

The 6-isopropyl group: The lipophilic isopropyl substituent on the benzene ring is expected to modulate the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, potentially enhancing its overall druglikeness.

Given the established importance of the chromene scaffold, this guide aims to provide a detailed technical resource for the synthesis and potential application of this specific, yet under-documented, derivative.

Proposed Synthetic Pathway

Step 1: Synthesis of the Intermediate: 2-Amino-6-isopropyl-4H-chromen-4-one

The initial and critical step is the creation of the substituted 2-aminochromone core. A reliable method for this transformation is the cyclization of a substituted phenol with a suitable three-carbon building block. While various methods exist, the reaction of a phenol with cyanoacetamide or a related reagent offers a direct route.

-

Causality of Experimental Choices: The choice of 4-isopropylphenol as the starting material directly introduces the desired isopropyl group at the 6-position of the final chromene ring. Cyanoacetamide is an ideal reagent as it provides the nitrogen for the 2-amino group and the necessary carbons for the formation of the pyranone ring. The reaction is typically base-catalyzed to facilitate the initial nucleophilic attack of the phenoxide ion.

Step 2: Vilsmeier-Haack Formylation of the Intermediate

The introduction of the carbaldehyde group at the C3 position can be effectively achieved via the Vilsmeier-Haack reaction.[6] This reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]

-

Expertise & Experience Insights: The 2-amino-4-oxo-chromene system is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild electrophile suitable for this transformation.[9] The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the C3 position, followed by hydrolysis during workup to yield the aldehyde.[6]

The overall proposed synthetic workflow is visualized below:

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on analogous transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Amino-6-isopropyl-4H-chromen-4-one

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-isopropylphenol (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether.

-

Addition of Reagents: Add cyanoacetamide (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine or potassium carbonate).

-

Reaction: Heat the mixture to reflux (approximately 180-200°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate.

Step 2: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (nitrogen or argon) and cooled in an ice bath (0°C), add phosphorus oxychloride (POCl₃, 3-4 equivalents) to anhydrous dimethylformamide (DMF, used as both reagent and solvent). Stir for 20-30 minutes to allow for the formation of the chloroiminium salt.

-

Addition of Intermediate: Dissolve the 2-Amino-6-isopropyl-4H-chromen-4-one (1 equivalent) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. Basify the mixture with a cold aqueous solution of sodium hydroxide or sodium bicarbonate to a pH of 8-9.

-

Purification: The precipitated solid product can be collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₁₃H₁₃NO₃ | Based on chemical structure |

| Molecular Weight | 231.25 g/mol | Based on chemical structure |

| Appearance | Likely a pale yellow to off-white solid | Chromone derivatives are typically crystalline solids[10] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in alcohols, and likely insoluble in water and non-polar solvents. | Presence of polar functional groups (amine, carbonyl, aldehyde) and a significant hydrocarbon backbone. |

| Melting Point | Expected to be in the range of 180-250°C | Based on melting points of similar substituted chromones. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~7.2-7.8 (m, 3H, Ar-H), ~8.5 (br s, 2H, -NH₂), ~10.2 (s, 1H, -CHO) |

| ¹³C NMR | δ (ppm): ~24 (-CH(CH₃)₂), ~34 (-CH(CH₃)₂), ~110-145 (aromatic carbons), ~160 (C-2), ~175 (C-4, C=O), ~190 (-CHO) |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch), ~2870 (aldehyde C-H stretch), ~1680 (aldehyde C=O stretch), ~1650 (ketone C=O stretch), ~1620 (C=C stretch) |

| Mass Spec (ESI+) | m/z: 232.09 [M+H]⁺, 254.07 [M+Na]⁺ |

Potential Applications in Drug Discovery and Medicinal Chemistry

The 2-amino-4-oxo-4H-chromene-3-carbaldehyde scaffold is a promising starting point for the development of new therapeutic agents. The inherent biological activities of the chromene core, combined with the synthetic versatility of the aldehyde group, make this molecule a valuable building block.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 2-amino-4H-chromene derivatives.[11] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer. For instance, some chromene derivatives act as inhibitors of topoisomerase and other enzymes crucial for cancer cell growth. The 6-isopropyl group may enhance cellular uptake and potency.

Antimicrobial and Antifungal Activity

The chromene nucleus is a well-established pharmacophore in the design of antimicrobial agents.[12] Derivatives have shown activity against a range of bacterial and fungal pathogens. The title compound could be a precursor for a library of derivatives (e.g., Schiff bases) to be screened for antimicrobial efficacy.

Anti-inflammatory Activity

Certain chromone derivatives have demonstrated significant anti-inflammatory properties, often by modulating inflammatory signaling pathways such as the TLR4/MAPK pathway.[3] The title compound could be investigated for its potential to inhibit the production of pro-inflammatory cytokines.

The workflow for leveraging this compound in a drug discovery program is outlined below:

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While direct experimental data is limited, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established reactions like the Vilsmeier-Haack formylation and drawing parallels from structurally similar compounds, researchers can confidently approach the investigation and utilization of this promising scaffold. Its versatile chemical nature and the proven biological relevance of its core structure position it as a valuable building block for the development of novel therapeutic agents.

References

- Fe(HSO4)3 efficiently catalyzes the synthesis of 2-amino-4H-chromenes. The reactions proceed through a one-pot, three-component condensation of α- or β-naphthol, aromatic aldehyde derivatives, and malonitrile in the presence of a catalytic amount of ferric hydrogen sulfate.

-

Arzehgar et al. (2019). The new synthetic route for 2-amino-4H-chromenes was discovered by Arzehgar et al. (2019) using the MOF-5 catalyst. Frontiers in Chemistry. [Link]

-

Aminkhani et al. (2019). A well-organized one pot three-component reaction for the synthesis of 2-amino-4H-chromenes. PMC - PubMed Central. [Link]

-

Shah, N. K., et al. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences. [Link]

-

Uphade, B. K., et al. (2020). One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Indian Journal of Heterocyclic Chemistry. [Link]

-

Shaabani, A., et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC - NIH. [Link]

-

Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Wikipedia contributors. Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Guzmán, A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Mori, Y., et al. (2021). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Molecules. [Link]

-

ResearchGate. 4-oxo-4H-chromene-3-carboxaldehyde. ResearchGate. [Link]

-

Connon, S. J., et al. (2015). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Symmetry. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

NRO Reagents. Vilsmeier-Haack Reaction. YouTube. [Link]

-

Wang, L., et al. (2017). K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Molecules. [Link]

-

Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. ResearchGate. [Link]

-

ResearchGate. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ResearchGate. [Link]

-

Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indol-6-yl)aminomethylene malonaldehyde and its reactions. International Journal of Industrial Chemistry. [Link]

-

Kumar, A., et al. (2022). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Polycyclic Aromatic Compounds. [Link]

-

Wang, J., et al. (2018). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry. [Link]

-

Supporting Information for Self-Assembly of Bowl-Shaped Chiral Macrocycles via Complementary Hydrogen Bonds. Wiley-VCH. [Link]

Sources

- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

A Technical Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, a heterocyclic compound belonging to the promising class of chromene derivatives. We delve into its core molecular properties, outline a robust and efficient synthetic methodology grounded in established multi-component reaction strategies, and explore its potential biological significance by drawing upon the well-documented therapeutic activities of structurally related analogs. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this scaffold for novel applications.

Core Molecular Profile

The chromene scaffold is a bicyclic oxygen-containing heterocycle that serves as a foundational structure for a multitude of biologically active compounds.[1][2] The specific derivative, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, is characterized by the presence of an amino group at the C2 position, a carbaldehyde at C3, a ketone at C4, and an isopropyl substituent on the benzene ring at C6. These functional groups are critical determinants of the molecule's reactivity and potential pharmacological profile.

Quantitative Data

The fundamental physicochemical properties of the target molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | ChemSrc[3] |

| Molecular Weight | 231.25 g/mol | ChemSrc[3] |

| CAS Number | 68301-82-6 | ChemSrc[3] |

| Density (Predicted) | 1.304 g/cm³ | ChemSrc[3] |

| Boiling Point (Predicted) | 418.9 °C at 760 mmHg | ChemSrc[3] |

Molecular Structure

The chemical structure, with its key functional groups, is depicted below.

Caption: Chemical structure of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.

Synthesis and Mechanistic Considerations

The synthesis of 2-amino-4H-chromene derivatives is efficiently achieved via one-pot, multi-component reactions (MCRs). This approach is favored in modern organic synthesis due to its high atom economy, operational simplicity, and ability to generate molecular complexity in a single step.

Proposed Synthetic Workflow

The most logical and field-proven route to the title compound involves a three-component condensation reaction. The key reactants are a substituted salicylaldehyde (4-isopropylsalicylaldehyde), an active methylene nitrile (malononitrile), and a suitable catalyst, typically a weak base like piperidine or triethylamine, in a protic solvent such as ethanol.

Caption: Workflow for the three-component synthesis of the target chromene derivative.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product upon cooling, which can then be verified by standard analytical techniques.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-isopropylsalicylaldehyde (10 mmol, 1.64 g) and malononitrile (10 mmol, 0.66 g) in absolute ethanol (50 mL).

-

Causality: Ethanol serves as an effective solvent for all reactants and facilitates heat transfer. The molar equivalence ensures the reaction proceeds to completion without significant side products from unreacted starting materials.

-

-

Catalyst Addition: To the stirring solution, add piperidine (1 mmol, 0.1 mL) dropwise.

-

Causality: Piperidine, a weak organic base, is the catalyst. It deprotonates the active methylene group of malononitrile, forming a nucleophilic carbanion. This is the crucial first step, initiating the Knoevenagel condensation with the aldehyde.

-

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss while maintaining a constant, elevated temperature, ensuring a consistent reaction rate.

-

-

Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate as a solid.

-

Causality: The synthesized chromene derivative has lower solubility in cold ethanol compared to the starting materials and the hot solvent, leading to its crystallization and isolation from the reaction mixture.

-

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual soluble impurities.

-

Causality: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities that remain in the mother liquor.

-

-

Final Processing: Dry the purified solid in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain a high-purity crystalline product.

Biological Activity and Therapeutic Potential (Inference from Analogs)

While specific biological data for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is not extensively published, the broader class of 2-amino-4H-chromenes is a "privileged scaffold" in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] These include anticancer, antimicrobial, anticonvulsant, and antidiabetic properties.[1][2]

Anticancer and Antifungal Mechanisms

Research into structurally similar 2-amino-3-cyano-4H-chromenes has demonstrated potent anticancer and antifungal activities.[4] The proposed mechanism for this dual action involves the inhibition of key enzymes essential for cell proliferation and survival.

-

Anticancer Activity: These compounds are suggested to act as inhibitors of Topoisomerase IB, an enzyme critical for DNA replication and repair in cancer cells. By stabilizing the enzyme-DNA complex, they prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis.[4]

-

Antifungal Activity: The antifungal effect is attributed to the inhibition of Cytochrome P450 51 (CYP51), an enzyme vital for ergosterol biosynthesis in fungal cell membranes. Disruption of this pathway compromises membrane integrity, leading to fungal cell death.[4]

Caption: Proposed dual inhibitory mechanism of 2-amino-chromene analogs.

The presence of the isopropyl group on the title compound may influence its lipophilicity and steric profile, potentially modulating its binding affinity for these enzymatic targets and offering a unique candidate for further investigation.

References

-

2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde. ChemSrc. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. National Center for Biotechnology Information (PMC). [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

-

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. PubChem, National Institutes of Health. [Link]

-

4-oxo-4H-chromene-3-carboxaldehyde. ResearchGate. [Link]

Sources

- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AMINO-6-ISOPROPYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. mdpi.com [mdpi.com]

Spectroscopic Data of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from structurally similar analogs and foundational spectroscopic principles to offer a comprehensive interpretation for researchers, scientists, and professionals in drug development.

Introduction

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde belongs to the chromene class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural elucidation is paramount in the development of novel therapeutics, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures of the title compound, grounded in data from closely related structures.

Chemical Structure and Key Features

-

Molecular Formula: C₁₃H₁₃NO₃[3]

-

Molecular Weight: 231.25 g/mol [3]

-

Core Structure: A chromene backbone, which is a benzopyran system, with key functional groups that will give rise to characteristic spectroscopic signals.

-

An amino group (-NH₂) at the 2-position.

-

An aldehyde group (-CHO) at the 3-position.

-

A ketone group (C=O) at the 4-position.

-

An isopropyl group (-CH(CH₃)₂) at the 6-position.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Based on analogs such as 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde and 3-formyl-6-isopropylchromone, the following NMR data can be predicted.[4][5]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | ~10.0 | Singlet | - | 1H |

| Aromatic (H-5) | ~8.0 | Doublet | ~8.5 | 1H |

| Aromatic (H-7) | ~7.6 | Doublet of doublets | ~8.5, ~2.0 | 1H |

| Aromatic (H-8) | ~7.4 | Doublet | ~2.0 | 1H |

| Amino (-NH₂) | ~6.0 - 8.0 | Broad Singlet | - | 2H |

| Isopropyl (-CH) | ~3.1 | Septet | ~7.0 | 1H |

| Isopropyl (-CH₃) | ~1.3 | Doublet | ~7.0 | 6H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone (C=O, C-4) | ~175 |

| Aldehyde (C=O, -CHO) | ~190 |

| Aromatic/Vinyl (C-2) | ~160 |

| Aromatic/Vinyl (C-3) | ~110 |

| Aromatic (C-4a) | ~125 |

| Aromatic (C-5) | ~126 |

| Aromatic (C-6) | ~145 |

| Aromatic (C-7) | ~135 |

| Aromatic (C-8) | ~118 |

| Aromatic (C-8a) | ~154 |

| Isopropyl (-CH) | ~34 |

| Isopropyl (-CH₃) | ~24 |

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400 - 3200 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2970 - 2870 | Medium |

| C=O Stretch (Aldehyde) | ~1680 | Strong |

| C=O Stretch (Ketone) | ~1640 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

The broadness of the N-H stretching band is often due to hydrogen bonding.[6]

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 231, corresponding to the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, confirming the elemental composition of C₁₃H₁₃NO₃.

-

Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of small molecules or radicals, such as:

-

Loss of CO (m/z = 203)

-

Loss of the isopropyl group (m/z = 188)

-

Loss of the aldehyde group (m/z = 202)

-

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, either directly via an infusion pump or through a coupled chromatography system like LC-MS or GC-MS.

Data Acquisition:

-

Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 232 for ESI. For EI, the molecular ion M⁺ at m/z = 231 would be observed.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Interrelation of Spectroscopic Data.

Conclusion

The structural characterization of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can be confidently achieved through the combined application of NMR, IR, and Mass Spectrometry. This guide provides a robust framework for predicting and interpreting the spectroscopic data for this compound, based on established principles and data from closely related analogs. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to unambiguous structural confirmation, a critical step in the advancement of research and development in medicinal chemistry.

References

- Wiley-VCH. (2007).

- Patel, M. G., et al. (2019). Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives.

- Badiger, K. B., et al. (n.d.). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Taylor & Francis Online.

- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences.

- National Center for Biotechnology Information. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. PubChem.

- (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.

- (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC - NIH.

- Chemsrc. (2024). 2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde.

- (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.

- CymitQuimica. (n.d.). 2-Amino-4-oxo-4H-chromene-3-carbaldehyde.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- National Center for Biotechnology Information. (n.d.). 3-Formyl-6-isopropylchromone. PubChem.

- (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5.

- Chad's Prep. (2018). 14.3 Interpreting More IR Spectra. YouTube.

- Benchchem. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

- SpectraBase. (n.d.). 4-oxo-4H-chromene-3-carbaldehyde oxime - Optional[1H NMR] - Spectrum.

- BLD Pharm. (n.d.). 17422-74-1|4-Oxo-4H-chromene-3-carbaldehyde.

- Saad, S. M., & Khan, K. M. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AMINO-6-ISOPROPYL-4-OXO-4H-CHROMENE-3-CARBALDEHYDE Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | C11H9NO3 | CID 1478325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Formyl-6-isopropylchromone | C13H12O3 | CID 688711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Emerging Therapeutic Potential of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Chromene Scaffold

Chromene derivatives represent a significant class of heterocyclic compounds widely distributed in nature and renowned for their diverse pharmacological properties.[1][2] These oxygen-containing heterocycles are integral structural motifs in numerous natural products and serve as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of cellular targets.[2][3] The inherent biological significance of the chromene nucleus has spurred extensive research, leading to the discovery of compounds with potent antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities, among others.[1][2] This guide focuses on a specific, promising derivative: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , exploring its potential biological activities based on the wealth of data available for structurally related analogs.

Synthesis of the 2-Amino-4H-chromene Core

The synthesis of 2-amino-4H-chromene derivatives is often achieved through efficient and atom-economical multicomponent reactions (MCRs).[4] A common and effective strategy involves a one-pot condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and a substituted phenol or naphthol.[4][5][6] This approach is favored for its simplicity, high yields, and the ability to generate a diverse library of compounds for biological screening.[4]

For the target compound, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , a plausible synthetic route would involve the reaction of a suitably substituted salicylaldehyde (containing the isopropyl group), malononitrile, and a formylating agent, likely under base or acid catalysis. The general mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[4]

Caption: Plausible multicomponent reaction pathway for 2-amino-4H-chromene synthesis.

Note: The final carbaldehyde functional group would require subsequent modification from the nitrile, a common outcome of using malononitrile.

Part 1: Potential Anticancer Activity

The chromene scaffold is a cornerstone in the development of novel anticancer agents.[1][7] Derivatives of 4H-chromene have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, acting through diverse mechanisms of action.[1]

Proposed Mechanisms of Action

-

Tubulin Polymerization Inhibition: Certain 4-aryl-4H-chromenes are known to be potent inducers of apoptosis by inhibiting tubulin polymerization.[8][9] By binding to sites on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. Molecular docking studies on related compounds, such as 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, suggest binding to tubulin at sites similar to colchicine, further supporting this mechanism.[10]

-

Induction of Apoptosis: Beyond tubulin inhibition, 2-amino-4H-chromene derivatives have been shown to modulate apoptotic pathways, leading to programmed cell death in cancer cells.[8] This is a critical characteristic for an effective anticancer agent.

-

Enzyme Inhibition: Chromene derivatives have been investigated as inhibitors of various enzymes crucial for cancer cell proliferation and survival, such as topoisomerases.[11]

Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HepG-2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

| Related Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Chromene Derivative 18 | Hep-2 (Hepatocellular Carcinoma) | 0.49 | [1] |

| Chromene Derivative 18 | RD (Rhabdomyosarcoma) | 0.54 | [1] |

| Chromene Derivative 2 | HT-29 (Colon Cancer) | Higher than Doxorubicin | [7] |

| Chromene Derivative 5 | HepG-2 (Liver Cancer) | Higher than Doxorubicin | [7] |

This table presents data for structurally similar chromene derivatives to indicate the potential potency range.

Part 2: Potential Antimicrobial and Antifungal Activity

The 2-amino-4H-chromene scaffold has demonstrated significant potential as a source of new antimicrobial and antifungal agents.[8][12][13] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13]

Proposed Mechanisms of Action

-

Inhibition of Essential Enzymes: Chromenes can exert their antimicrobial effects by inhibiting bacterial enzymes that are vital for survival, such as DNA gyrase and topoisomerases, thereby disrupting DNA replication and cell division.[13]

-

Cell Membrane Disruption: Some derivatives are capable of disrupting the integrity of bacterial cell membranes, leading to cell lysis and death.[13]

-

Antifungal Action: For fungal pathogens, a proposed mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane structure and function.[3][11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is widely used to evaluate the antimicrobial activity of a chemical compound.

Objective: To determine the susceptibility of various microorganisms to the test compound.

Methodology:

-

Microbial Culture Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[12][13]

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile agar plate.

-

Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the seeded agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well. Use a standard antibiotic (e.g., Ampicillin for bacteria, Griseofulvin for fungi) as a positive control and the solvent as a negative control.[4]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

| Related Compound Class | Microorganism | Activity Noted | Reference |

| 2-amino-4H-chromenes | S. aureus (Gram +) | Good to excellent | [4][12] |

| 2-amino-4H-chromenes | E. coli (Gram -) | Good to excellent | [12][13] |

| 2-amino-4H-chromenes | C. albicans (Fungus) | Excellent | [12] |

| 2-amino-4H-chromenes | F. oxysporum (Fungus) | Good | [4] |

Part 3: Potential Anti-inflammatory Activity

Chronic inflammation is a key feature of many diseases, and there is a continuous search for new anti-inflammatory agents.[14] Chromene derivatives have been identified as promising candidates, with some demonstrating significant anti-inflammatory effects.[15][16][17]

Proposed Mechanisms of Action

-

Macrophage Repolarization: A novel and significant finding is that the anti-inflammatory effect of some 4-aryl-4H-chromenes is linked to their ability to induce macrophage repolarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[14][15]

-

Inhibition of Pro-inflammatory Mediators: These compounds can decrease the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattrapentact protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages.[14][17]

-

Modulation of Signaling Pathways: The anti-inflammatory activity can be mediated through the regulation of signaling pathways like the TLR4/MAPK pathway.[17]

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | 68301-75-7 | Benchchem [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. nanobioletters.com [nanobioletters.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde Derivatives and Analogs: A Scaffold for Modern Drug Discovery

Abstract

The chromene nucleus is a privileged heterocyclic scaffold that is prevalent in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] This technical guide focuses on a specific, promising subclass: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and its analogs. We will delve into the synthetic strategies for accessing this core, explore its chemical properties and characterization, discuss the current understanding of its biological activities and mechanisms of action, and provide insights into its potential for future drug development. This document is intended for researchers, medicinal chemists, and drug development professionals who are seeking to leverage this versatile scaffold in their research and development endeavors.

The Chromene Core: A Foundation of Therapeutic Potential

The 4-oxo-4H-chromene (chromone) ring system is a key structural motif in many biologically active molecules.[6] The fusion of a benzene ring with a pyranone ring creates a rigid, planar structure that can effectively interact with various biological targets.[6] The introduction of an amino group at the 2-position and a carbaldehyde group at the 3-position, as in our core molecule of interest, provides key hydrogen bond donors and acceptors, as well as a reactive handle for further chemical modifications. The isopropyl group at the 6-position enhances lipophilicity, which can be crucial for membrane permeability and target engagement.

The strategic placement of these functional groups on the chromene scaffold creates a molecule with significant potential for engaging in specific and potent interactions with biological macromolecules, making it an attractive starting point for the design of novel therapeutics.

Synthetic Strategies and Chemical Properties

The synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and its analogs can be approached through several strategic routes. A plausible and efficient method involves a multi-step synthesis starting from a readily available substituted phenol.

Proposed Synthesis of the Core Scaffold

A robust method for the synthesis of the title compound is proposed to be a Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic compounds.[6]

Step 1: Synthesis of 2-hydroxy-5-isopropylacetophenone. This can be achieved via a Fries rearrangement of 4-isopropylphenyl acetate.

Step 2: Vilsmeier-Haack Cyclization. The resulting 2-hydroxyacetophenone derivative can then be subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction accomplishes both the formylation at the 3-position and the cyclization to form the 4-oxo-4H-chromene ring.

Step 3: Introduction of the 2-Amino Group. The final step would involve the introduction of the 2-amino group. This can be achieved through various methods, such as a reaction with cyanamide or a related reagent.

Detailed Experimental Protocol: Proposed Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

Materials: 4-isopropylphenol, acetic anhydride, aluminum chloride, phosphorus oxychloride, dimethylformamide, cyanamide, appropriate solvents and reagents for workup and purification.

Procedure:

-

Acetylation of 4-isopropylphenol: React 4-isopropylphenol with acetic anhydride in the presence of a suitable catalyst to form 4-isopropylphenyl acetate.

-

Fries Rearrangement: Subject the 4-isopropylphenyl acetate to a Fries rearrangement using aluminum chloride to yield 2-hydroxy-5-isopropylacetophenone.

-

Vilsmeier-Haack Reaction:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, slowly add phosphorus oxychloride to ice-cold dimethylformamide.

-

To this Vilsmeier reagent, add a solution of 2-hydroxy-5-isopropylacetophenone in DMF dropwise while maintaining the temperature.

-

After the addition is complete, heat the reaction mixture.

-

Pour the cooled reaction mixture onto crushed ice and neutralize to precipitate the crude 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.

-

-

Amination:

-

React the resulting 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde with cyanamide in the presence of a suitable base to introduce the 2-amino group.

-

-

Purification: The final product can be purified by recrystallization from a suitable solvent or by column chromatography.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

FT-IR: To identify the key functional groups (C=O, N-H, C-H, C=C).

-

Mass Spectrometry: To determine the molecular weight.

-

Single-Crystal X-ray Diffraction: To determine the three-dimensional structure.[6]

Synthesis of Analogs: Multi-Component Reactions

A highly efficient and versatile method for generating a library of 2-amino-4H-chromene analogs is the one-pot, three-component reaction.[3][7][8][9] This approach typically involves the condensation of an aromatic aldehyde, malononitrile, and a phenol or naphthol derivative.

This methodology allows for rapid diversification of the chromene scaffold by simply varying the starting materials. For instance, using different substituted salicylaldehydes or phenols will result in a wide range of analogs with diverse electronic and steric properties.

Biological Activities and Mechanism of Action

Derivatives of the chromene scaffold have been reported to possess a wide spectrum of biological activities. The 2-amino-4-oxo-4H-chromene-3-carbaldehyde core is a promising pharmacophore for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-amino-4H-chromene derivatives.[3][7] Some analogs have demonstrated greater cytotoxic activity against cancer cell lines than established chemotherapeutic agents like cisplatin and topotecan.[7]

Mechanism of Action: Topoisomerase Inhibition

One of the proposed mechanisms for the anticancer activity of certain chromene derivatives is the inhibition of topoisomerase enzymes.[7] Topoisomerases are essential for DNA replication and transcription, and their inhibition leads to cell cycle arrest and apoptosis.

Antimicrobial and Antifungal Activity

The chromene scaffold is also a promising basis for the development of new antimicrobial and antifungal agents.[3][8] Several 2-amino-4H-chromene derivatives have exhibited significant activity against a range of bacterial and fungal strains.[7][8]

Mechanism of Action: CYP51 Inhibition

In fungi, a key target for azole antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Molecular docking studies have suggested that 2-amino-4H-chromene derivatives can bind to the active site of CYP51, potentially inhibiting its function and disrupting fungal cell membrane integrity.[7]

Other Biological Activities

In addition to anticancer and antimicrobial activities, chromene derivatives have been reported to exhibit a range of other pharmacological properties, including:

This broad spectrum of activity underscores the versatility of the chromene scaffold in drug discovery.

Structure-Activity Relationships (SAR)

Preliminary SAR studies on related chromene derivatives have provided some initial insights into the structural features that govern their biological activity.[5][10]

| Position | Substitution | Effect on Activity | Reference |

| 2 | Amino group | Generally important for cytotoxic activity. | [5] |

| 3 | Cyano or Carbaldehyde | Often crucial for activity. | [5] |

| 4 | Aryl group | Substitution on the aryl ring can modulate activity. Halogenation can increase antitumor activity. | [5][10] |

| 6 | Isopropyl group | Enhances lipophilicity, potentially improving cell permeability. | [10] |

| 7 | Electron-donating group | Can enhance pharmacological activity. | [5] |

Table 1: Summary of Structure-Activity Relationships for Chromene Derivatives.

These findings provide a valuable starting point for the rational design of more potent and selective analogs based on the 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde scaffold.

Future Directions and Drug Development Potential

The 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde scaffold represents a promising starting point for the development of new therapeutic agents. Future research in this area should focus on:

-

Lead Optimization: Synthesizing and screening a diverse library of analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in relevant animal models of disease.

-

Formulation Development: Developing suitable formulations for preclinical and potential clinical studies.

The versatility of the chromene scaffold, combined with the favorable biological activities observed for its derivatives, suggests that this class of compounds holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and other therapeutic areas.

References

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved from [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC. (2020). PubMed Central. Retrieved from [Link]

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI. Retrieved from [Link]

-

2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde. (2024). ChemSrc. Retrieved from [Link]

-

Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2014). Indian Academy of Sciences. Retrieved from [Link]

-

6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. (2012). ResearchGate. Retrieved from [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). RSC Publishing. Retrieved from [Link]

-

Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition. (2012). ResearchGate. Retrieved from [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | Request PDF. (2023). ResearchGate. Retrieved from [Link]

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. (2022). PubMed. Retrieved from [Link]

-

4-oxo-4H-chromene-3-carboxaldehyde. (2017). ResearchGate. Retrieved from [Link]

-

Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Iraqi Academic Scientific Journals. Retrieved from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2023). MDPI. Retrieved from [Link]

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 5. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: A Predictive and Methodological Framework

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-chromene scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a novel, yet uncharacterized, derivative: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde . In the absence of direct empirical data for this specific molecule, this document serves as a comprehensive, predictive, and methodological whitepaper. By synthesizing data from structurally related analogs, we will first hypothesize the likely biological targets and mechanisms of action. Subsequently, we will provide a detailed, phased experimental workflow designed to rigorously test these hypotheses, enabling researchers to systematically elucidate the compound's precise molecular mechanism of action (MOA). This guide is intended to be a practical roadmap for drug development professionals seeking to characterize this and other novel chromene-based compounds.

Introduction: The Chromene Scaffold and a Structural Analysis of the Target Compound

The chromene nucleus is a core component of numerous natural products and synthetic compounds that interact with a wide variety of cellular targets.[3] This versatility has made it a focal point for the development of new therapeutic agents.[4][5] The specific compound of interest, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, possesses a unique combination of functional groups that suggest a strong potential for biological activity.

-

The 2-Amino Group: Structure-activity relationship (SAR) studies on the chromene nucleus have frequently identified the 2-amino group as being essential for cytotoxic activity.[2] This group can act as a hydrogen bond donor, facilitating interactions with target proteins.

-

The 3-Carbaldehyde Group: This electron-withdrawing group is related to the 3-cyano moiety, which is also considered crucial for the anticancer properties of many chromene derivatives.[2] The aldehyde can participate in hydrogen bonding or potentially form covalent adducts with nucleophilic residues (e.g., cysteine) in a protein's active site.

-

The 6-Isopropyl Group: This lipophilic group on the benzene ring portion of the scaffold is likely to enhance membrane permeability and may contribute to hydrophobic interactions within a target's binding pocket, potentially increasing potency and selectivity.

Based on these structural features and the extensive literature on related compounds, we can formulate several primary hypotheses regarding the mechanism of action.

Hypothesized Biological Targets and Mechanisms of Action

The biological effects of chromene derivatives are diverse, but several key themes emerge from the literature that provide a logical starting point for investigation.

Primary Hypothesis: Enzyme Inhibition

Enzymes are the most common targets for small-molecule drugs, and chromenes are known to inhibit several classes.[6]

-

Protein Kinases: Numerous chromene derivatives have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4]

-

Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is a common mechanism for anticancer drugs. Certain 2-amino-4H-chromenes have shown potential as topoisomerase inhibitors.[7]

-

Inflammatory Enzymes: Chromone-like structures are known inhibitors of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5/15).[6] This suggests a potential dual anticancer and anti-inflammatory role.

Secondary Hypothesis: Disruption of Cellular Processes

Beyond direct enzyme inhibition, chromenes can affect broader cellular functions.

-

Induction of Apoptosis: A common outcome of treatment with cytotoxic chromene derivatives is the induction of programmed cell death, or apoptosis.[4][8] This is often a downstream consequence of targeting key survival pathways.

-

Microtubule Dynamics: Molecular docking studies of the related compound 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde suggest it may bind to tubulin at sites similar to colchicine, potentially disrupting microtubule formation and inducing apoptosis.[9]

-

Modulation of Signaling Pathways: The compound could modulate key cellular signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.[9]

The following sections outline a rigorous, multi-phased experimental plan to systematically test these hypotheses.